molecular formula C10H9BrClF3S B14068450 1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene

Cat. No.: B14068450
M. Wt: 333.60 g/mol
InChI Key: VIZXISRXFOXDGF-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene typically involves the bromination of a suitable precursor, followed by chlorination and the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: Such as palladium or nickel for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethylthio groups can influence its reactivity and binding affinity with various biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • 1-Bromo-2-(trifluoromethoxy)benzene

Uniqueness

1-(3-Bromopropyl)-4-chloro-2-(trifluoromethylthio)benzene is unique due to the combination of bromine, chlorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrClF3S

Molecular Weight

333.60 g/mol

IUPAC Name

1-(3-bromopropyl)-4-chloro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrClF3S/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

VIZXISRXFOXDGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)SC(F)(F)F)CCCBr

Origin of Product

United States

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